- Cross-Linked Polymeric Nanogel Formulations of 5'-Triphosphates of Nucleoside Analogs: Role of the Cellular Membrane in Drug Release, Molecular Pharmaceutics, 2005, 2(6), 449-461
Cas no 92586-35-1 (AZT triphosphate)
AZT triphosphate structure
Product Name:AZT triphosphate
N.o CAS:92586-35-1
MF:C10H16N5O13P3
MW:507.181024551392
CID:803780
PubChem ID:72187
Update Time:2025-06-07
AZT triphosphate Propriedades químicas e físicas
Nomes e Identificadores
-
- Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
- 3'-AZIDO-3'-DEOXYTHYMIDINE 5'-TRIPHOSPHATE
- 3'-Azido-3'-deoxythymidine-5'-triphosphate
- AZT triphosphate
- 3′-Azido-3′-deoxythymidine 5′-(tetrahydrogen triphosphate) (ACI)
- 3′-Azido-3′-deoxythymidine 5′-triphosphate
- 3′-Azido-3′-deoxythymidine triphosphate
- 3′-Azidothymidine triphosphate
- Azidothymidine triphosphate
- AZTTP
- Zidovudine 5′-triphosphate
- Zidovudine triphosphate
- 6RGF96R053
- Threo-azt-TP
- SCHEMBL19808965
- 3'-azido-3'-deoxythymidine triphosphate
- Combivir
- Thymidine 5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-
- DA-50915
- BDBM50370476
- ZDV-TP
- N3dTTP
- 3'-N3-dTTP
- 3'-Deoxy-3'-azidothymidine triphosphate
- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
- AZT-triphospate
- CHEMBL193952
- Zidovudine-triphosphate (AZT-TP)
- 3'-Azido-dTTP
- Dttp(3'N3)
- 1-(3'-Azido-2',3'-dideoxy-beta-D-xylofuranosyl)thymine 5'-triphosphate
- 92586-35-1
- HY-116364
- 3'-Azido-2',3'-dideoxythymidine-5'-triphosphate
- Azidothymidine-5'-triphosphate
- DTXSID80239053
- 106060-92-8
- NSC742231
- Azt-TP
- CS-0065212
- AZddTTP
- UNII-6RGF96R053
- DTXCID00161544
- 3'-Azidothymidine triphosphate
- [[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate
- Q27265380
- Erythro-azt-TP
- GLWHPRRGGYLLRV-XLPZGREQSA-N
- 3'-Deoxy-3'-Azidothymidine-5'-triphosphate
- 3'-Azido-2',3'-dideoxythymidine-5'- triphosphate
- Zidovudine 5'-triphosphate
- Zidovudine-5'-triphosphate
-
- Inchi: 1S/C10H16N5O13P3/c1-5-3-15(10(17)12-9(5)16)8-2-6(13-14-11)7(26-8)4-25-30(21,22)28-31(23,24)27-29(18,19)20/h3,6-8H,2,4H2,1H3,(H,21,22)(H,23,24)(H,12,16,17)(H2,18,19,20)/t6-,7+,8+/m0/s1
- Chave InChI: GLWHPRRGGYLLRV-XLPZGREQSA-N
- SMILES: O=C1NC(=O)C(C)=CN1[C@H]1C[C@H](N=[N+]=[N-])[C@@H](COP(O)(=O)OP(O)(=O)OP(O)(O)=O)O1
Propriedades Computadas
- Massa Exacta: 506.996
- Massa monoisotópica: 506.996
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 15
- Contagem de Átomos Pesados: 31
- Contagem de Ligações Rotativas: 9
- Complexidade: 973
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: _3.2
- Superfície polar topológica: 233A^2
Propriedades Experimentais
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- PSA: 303.09000
- LogP: -0.39254
AZT triphosphate Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0065212-1mg |
AZT triphosphate |
92586-35-1 | 1mg |
$550.0 | 2022-04-26 | ||
| MedChemExpress | HY-116364-1mg |
AZT triphosphate |
92586-35-1 | 1mg |
¥6500 | 2022-08-31 |
AZT triphosphate Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Dimethylformamide ; 3 h, 25 °C
1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C
1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C
1.2 Reagents: Methanol ; 4 °C; 30 min, 25 °C
1.3 Reagents: Diisopropylethylamine , 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide ; 25 °C; 24 h, 25 °C
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide
1.2 Reagents: Methanol
1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide
1.2 Reagents: Methanol
1.3 Reagents: 1-Butanaminium, N,N,N-tributyl-, (diphosphate) (3:1) Solvents: Dimethylformamide
Referência
- 3'-/2'-Amino- or -thiol-modified, fluorescence coupled nucleoside and oligonucleotide, a method for their preparation and their use, European Patent Organization, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
Referência
- Synthesis and application of modified nucleosides or nucleotides, World Intellectual Property Organization, , ,
Método de produção 4
Condições de reacção
Referência
- Carriers for liquid membrane transport of nucleotide 5'-triphosphates, Journal of Organic Chemistry, 1992, 57(12), 3449-54
Método de produção 5
Condições de reacção
Referência
- New thymidine triphosphate analog inhibitors of human immunodeficiency virus-1 reverse transcriptase., Journal of Medicinal Chemistry, 1992, 35(11), 1938-41
Método de produção 6
Condições de reacção
Referência
- Effector studies of 3'-azidothymidine nucleotides with human ribonucleotide reductase, Biochemical Pharmacology, 1987, 36(21), 3757-61
Método de produção 7
Condições de reacção
Referência
- Therapeutic nucleosides, European Patent Organization, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Sodium phosphate
Referência
- One-pot synthesis of nucleotides in water medium, Phosphorus, 2019, 194(4-6), 335-336
Método de produção 9
Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole , Tributylammonium pyrophosphate Solvents: Dimethylformamide
Referência
- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'-deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72
Método de produção 10
Condições de reacção
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide
1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide
1.2 Reagents: Tributylammonium pyrophosphate Solvents: Dimethylformamide
Referência
- 3'-Amino-2',3'-dideoxycytidine and 3'-amino-3'deoxythymidine. Their 5'-triphosphates: an improved synthesis. Convenient reduction of azidonucleosides and azidonucleotides by hydrogen sulfide, Nucleic Acid Chem., 1991, 4, 67-72
Método de produção 11
Condições de reacção
1.1 Reagents: 1H-Tetrazole , P,P′′-Diamidotriphosphorous acid, N,N,N′,N′-tetrakis(1-methylethyl)-, P,P′,P′′-t… Solvents: Tetrahydrofuran ; 24 h, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 28 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Tetrahydrofuran , Decane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
Referência
- Solid-phase synthesis of modified oligonucleotides containing diphosphodiester inter-nucleotide linkages, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: 1H-Tetrazole , 2-(Acetyloxy)-5-(hydroxymethyl)benzoic acid (polystyrene divinyl benzene aminomethylated supported) Solvents: Tetrahydrofuran ; 28 h, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt
1.2 Reagents: 1H-Tetrazole Solvents: Dimethyl sulfoxide , Tetrahydrofuran ; 24 h, rt
1.3 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane ; 1 h, rt
1.4 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Tetrahydrofuran ; 48 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 25 min, rt
1.6 Reagents: Amberlite Solvents: 1,4-Dioxane , Water ; 15 min, rt
Referência
- Selective diphosphorylation, dithiodiphosphorylation, triphosphorylation, and trithiotriphosphorylation of unprotected carbohydrates and nucleosides, Organic Letters, 2005, 7(25), 5589-5592
Método de produção 13
Condições de reacção
1.1 Reagents: 5′-ATP , 2-Propenoic acid, 2-(phosphonooxy)-, ion(1-) , Magnesium chloride Solvents: Water ; 5 d, pH 6.8, 37 °C
Referência
- Treatment of human viral infections, United States, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Imidazole , 2-Chloro-1,3-dimethylimidazolium hexafluorophosphate Solvents: Acetonitrile , Water ; 30 min, 40 °C
1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C
1.2 Reagents: Tetrasodium pyrophosphate Solvents: Water ; 17 h, 40 °C
Referência
- One-Pot Synthesis of Nucleotides and Conjugates in Aqueous Medium, European Journal of Organic Chemistry, 2017, 2017(2), 241-245
Método de produção 15
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Trimethyl phosphate ; 30 min, 0 °C
1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C
1.3 Reagents: Tributylamine ; 2 min
1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C
1.2 Reagents: Diphosphoric acid, compd. with N,N-dibutyl-1-butanamine (1:3) Solvents: Dimethylformamide ; 20 min, 0 °C
1.3 Reagents: Tributylamine ; 2 min
1.4 Reagents: Triethylammonium bicarbonate Solvents: Water ; pH 8, 0 °C
Referência
- Structure-based design, synthesis, and in vitro assay of novel nucleoside analog inhibitors against HIV-1 reverse transcriptase, Bioorganic & Medicinal Chemistry Letters, 2005, 15(16), 3775-3777
Método de produção 16
Condições de reacção
Referência
- Inhibition of DNA polymerase η by oxetanocin derivatives, Nucleic Acids Symposium Series, 2006, (50), 269-270
Método de produção 17
Condições de reacção
Referência
- 2'-deoxynucleoside 5'-triphosphates modified at the γ-phosphate, Collection of Czechoslovak Chemical Communications, 1996, 61,
Método de produção 18
Condições de reacção
Referência
- α,β- and β,γ-Methylene 5'-phosphonate derivatives of 3'-azido-2',3'-dideoxythymidine-5'-triphosphate. Correlation between affinity for reverse transcriptase, susceptibility to hydrolysis by phosphodiesterases and anti-retrovirus activity, Biochemical Pharmacology, 1988, 37(12), 2395-403
Método de produção 19
Condições de reacção
Referência
- Aminonucleosides and their derivatives. XI. Synthesis of 3'-amino-2', 3'-dideoxynucleoside 5'-triphosphates, Bioorganicheskaya Khimiya, 1984, 10(5), 670-80
AZT triphosphate Raw materials
- Thymidine5'-(trihydrogen diphosphate), 3'-azido-3'-deoxy-
- 5'-Thymidylic acid,3'-azido-3'-deoxy-
- Sodium;[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl Dihydrogen Phosphate
- 1,1',1''-phosphinylidynetris-1H-Imidazole
- Zidovudine
AZT triphosphate Preparation Products
AZT triphosphate Fornecedores
NewCan Biotech Limited
Membro Ouro
(CAS:92586-35-1)3'-Azido-3'-deoxythymidine-5'-triphosphate
Número da Ordem:NC14269
Estado das existências:
Quantidade:10g
Pureza:97%
Informação de Preços Última Actualização:Friday, 18 July 2025 16:01
Preço ($):Price inquiry
E- mail:sales@newcanbio.com
AZT triphosphate Literatura Relacionada
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
92586-35-1 (AZT triphosphate) Produtos relacionados
- 128028-70-6(Thymidine5'-(trihydrogen diphosphate), 3'-azido-3'-deoxy-,P'-[2,3-bis[(1-oxohexadecyl)oxy]propyl] ester, (R)- (9CI))
- 106060-89-3(Thymidine5'-(trihydrogen diphosphate), 3'-azido-3'-deoxy-)
- 119774-99-1(Uridine5'-(tetrahydrogen triphosphate), 3'-azido-2',3'-dideoxy-5-ethyl- (9CI))
- 142644-39-1(Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-3-methyl- (9CI))
- 156705-00-9(Thymidine5'-(tetrahydrogen triphosphate), 3'-azido-3'-deoxy-,P''-[2,3-bis[(1-oxooctadecyl)oxy]propyl] ester, (R)- (9CI))
- 130753-05-8(5'-Thymidylic acid,3'-azido-3'-deoxy-, dibutyl ester (9CI))
- 130759-78-3(5'-Thymidylic acid,3'-azido-3'-deoxy-, diethyl ester (9CI))
- 121135-54-4(Thymidine,3'-azido-3'-deoxythymidylyl-(5'®5')-3'-azido-3'-deoxy-)
- 119388-79-3(Uridine5'-(tetrahydrogen triphosphate), 3'-azido-2',3'-dideoxy- (9CI))
- 130753-04-7(5'-Thymidylic acid,3'-azido-3'-deoxy-, dipropyl ester (9CI))
Fornecedores recomendados
NewCan Biotech Limited
(CAS:92586-35-1)3'-Azido-3'-deoxythymidine-5'-triphosphate
Pureza:97%
Quantidade:10g
Preço ($):Inquérito